molecular formula C13H25ClN2O B1379671 {[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride CAS No. 1827825-67-1

{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride

Cat. No. B1379671
M. Wt: 260.8 g/mol
InChI Key: SLPWORLUVBKXRX-UHFFFAOYSA-N
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Description

“{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C13H25ClN2O, and it has a molecular weight of 260.8 g/mol.


Molecular Structure Analysis

The molecular structure of “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” can be represented by the InChI string: InChI=1S/C13H24N2O.ClH/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11;/h11-12H,1-10,14H2;1H.


Chemical Reactions Analysis

Piperidine derivatives, including “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” include a molecular formula of C13H25ClN2O and a molecular weight of 260.8 g/mol.

Scientific Research Applications

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Dopamine plays a crucial role in the central and peripheral nervous system, impacting conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds with high D2 receptor affinity, including those with cyclic amine structures, are central to developing treatments for these disorders. The pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, and central linker, indicating potential applications of related compounds in neuropsychiatric disorder treatments (Jůza et al., 2022).

Cytochrome P450 Inhibition

The cytochrome P450 (CYP) enzymes metabolize a diverse array of drugs, and understanding the selectivity of chemical inhibitors for CYP isoforms is crucial for predicting drug-drug interactions. Research on inhibitors, including cyclic amines, informs the development of safer pharmaceuticals by identifying potential interactions and metabolic pathways (Khojasteh et al., 2011).

Copper Catalyst Systems in Organic Synthesis

Copper-mediated systems for C-N bond formation involve the use of aromatic, heterocyclic, and aliphatic amines, including piperidine. This research area underscores the importance of such compounds in synthesizing structurally diverse molecules for pharmaceuticals and natural products, highlighting the potential synthetic applications of related compounds (Kantam et al., 2013).

Synthesis of N-Heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, facilitate the asymmetric synthesis of N-heterocycles via sulfinimines, showing the critical role of cyclic amines in generating key structural motifs in therapeutics and natural products. This methodology offers access to piperidines, pyrrolidines, azetidines, and their derivatives, which are significant in drug development and natural product synthesis (Philip et al., 2020).

Future Directions

The topic of “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride” has gained significant attention in the scientific community due to its potential applications in various fields of research. The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O.ClH/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11;/h11-12H,1-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPWORLUVBKXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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